2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide is a chemical compound that combines a phenyl group with a pyrrolidine moiety and an acetamide functional group. This structure is significant in medicinal chemistry, particularly for its potential therapeutic applications. The compound is often explored for its biological activity and interactions with various biological targets, which may include receptors and enzymes involved in neurological processes.
The compound can be synthesized through several methods, primarily involving the reaction of specific amines and acylating agents. Research indicates that it has been studied for its potential in drug discovery, particularly in the context of neurological disorders and as a molecular switch for modulating ion channels like Kv7.2 (KCNQ2) .
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide falls under the category of N-substituted acetamides, which are known for their diverse pharmacological properties. It is specifically classified as a pyrrolidine derivative, which is notable for its five-membered nitrogen-containing ring that contributes to its biological activity .
The synthesis of 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide typically involves the following steps:
The reactions can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure yield and purity. The final product is typically characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure .
The molecular formula of 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide is CHNO. The structure features:
Key spectral data includes:
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide can participate in various chemical reactions:
Reagents commonly used include:
The mechanism of action for 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets within biological systems:
Key properties include:
Relevant analytical data supports these properties through techniques such as NMR and HPLC, confirming purity levels above 95% for synthesized compounds .
The applications of 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide are diverse:
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide is a synthetically derived small molecule featuring a tripartite molecular architecture:
This arrangement confers distinct three-dimensional properties, with the pyrrolidine group adopting a puckered conformation that influences molecular interactions. The systematic IUPAC name is 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]acetamide, with alternative designations including CID 890442 in public chemical databases [1]. Key identifiers are summarized below:
Table 1: Molecular Identification Data
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀N₂O |
Average Molecular Weight | 280.37 g/mol |
Monoisotopic Mass | 280.1576 Da |
Hydrogen Bond Acceptors | 3 (carbonyl O, pyrrolidine N) |
Hydrogen Bond Donors | 1 (amide NH) |
This compound emerged from high-throughput screening (HTS) campaigns targeting voltage-gated potassium channels, specifically the neuronal KCNQ2 (Kv7.2) subtype. KCNQ2 channels regulate neuronal excitability, and their inhibition was postulated to enhance acetylcholine release—a mechanism relevant to cognitive disorders like Alzheimer's disease. Initial screening of >300,000 compounds in the NIH Molecular Libraries Program identified the 2-(pyrrolidin-1-yl)aniline scaffold as a privileged structure for KCNQ2 modulation [2] [3].
Critical structure-activity relationship (SAR) studies revealed that minor modifications dramatically alter pharmacological activity:
This structural sensitivity highlighted the compound’s role as a molecular probe for studying KCNQ2 gating mechanisms. Optimization efforts focused on improving:
Table 2: Key Pharmacological Profiles of Structural Analogues
Modification | Activity Profile | Potency |
---|---|---|
α-Ethyl (ML252) | KCNQ2 inhibitor | IC₅₀ = 69–163 nM |
α-Hydrogen | KCNQ2 activator | EC₅₀ = 170–743 nM |
α-Cyclopropyl | Weak inhibitor | IC₅₀ = 3.5 μM |
3-Pyrrolidinyl isomer | Inactive (inhibitor series) | >30 μM |
Research on 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide spans two domains:1. Chemical Optimization: Modifications target:- The acetamide α-substituent (ethyl, hydrogen, cyclopropyl)- The pendant phenyl ring (halogen, methoxy, trifluoromethyl derivatives)- The pyrrolidine nitrogen (ring expansion to piperidine/azepane, N-alkylation) [2] [7]
The compound’s physicochemical profile (MW <350, cLogP <4) enables CNS penetration, facilitating in vivo validation of KCNQ2 targets. Unlike fentanyl-derived analgesics (e.g., acetyl fentanyl listed in Schedule I regulations [8]), this chemotype shows no structural alerts for opioid receptor activity, positioning it as a specialized neuroscience tool compound.
Table 3: Physicochemical and Research Application Profiles
Parameter | Value/Application |
---|---|
Topological Polar Surface | ~30 Ų |
Calculated log P (cLogP) | 3.2–3.8 |
Primary Screening Assay | Thallium flux (KCNQ2) |
Secondary Assay | Automated patch-clamp electrophysiology |
Disease Models | Cognitive deficit models (Alzheimer’s) |
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9